molecular formula C19H27F3N2O2 B12372150 Twik-1/trek-1-IN-3

Twik-1/trek-1-IN-3

Cat. No.: B12372150
M. Wt: 372.4 g/mol
InChI Key: CGWZNOCWGMKTOS-KRWDZBQOSA-N
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Description

Twik-1/trek-1-IN-3 is a compound known for its inhibitory effects on the TWIK-related potassium channel, specifically the TREK-1 channel. This compound is significant in the field of neuroscience due to its potential antidepressant properties and its role in modulating neuronal excitability .

Preparation Methods

The synthesis of Twik-1/trek-1-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Chemical Reactions Analysis

Twik-1/trek-1-IN-3 undergoes several types of chemical reactions, including:

Scientific Research Applications

Twik-1/trek-1-IN-3 has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Twik-1/trek-1-IN-3 involves its binding to the TREK-1 channel, inhibiting its activity. This inhibition leads to a decrease in potassium ion flow, which in turn affects the membrane potential and neuronal excitability. The compound interacts with specific molecular targets and pathways, including the modulation of intracellular signaling cascades .

Comparison with Similar Compounds

Twik-1/trek-1-IN-3 is unique in its high selectivity and potency towards the TREK-1 channel compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific targeting of the TREK-1 channel and its potential therapeutic applications in treating depression and other neurological disorders.

Properties

Molecular Formula

C19H27F3N2O2

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C19H27F3N2O2/c20-19(21,22)15-3-5-18(6-4-15)26-14-17(25)13-23-11-7-16(8-12-23)24-9-1-2-10-24/h3-6,16-17,25H,1-2,7-14H2/t17-/m0/s1

InChI Key

CGWZNOCWGMKTOS-KRWDZBQOSA-N

Isomeric SMILES

C1CCN(C1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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